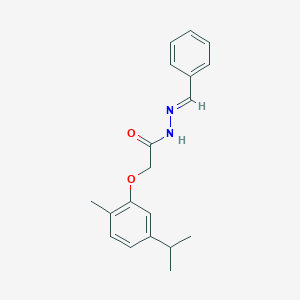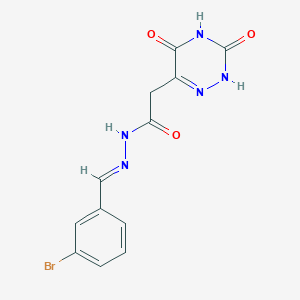![molecular formula C20H24N6O B5535779 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of similar compounds involves multiple steps and specific reagents. For example, the synthesis of related pyrazole-3-carboxamide derivatives often entails reactions involving arylaldehydes, ammonium formate, and acetoacetanilide (Rajkumar, Kamaraj, & Krishnasamy, 2014). The synthesis of pyrazolo[4,3-c]pyridine derivatives from piperidin-4-one is another relevant example (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like conformational analysis, which helps in understanding the energetic stability and potential binding interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). This analysis is crucial for predicting the compound's behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Drug Design
The complex chemical structure of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide plays a crucial role in drug design and development, particularly in targeting specific receptors and enzymes. The presence of imidazole and pyrazole rings within its structure suggests potential interactions with various biological targets, contributing to its activity profile. For example, compounds with similar structural features have been explored for their affinity towards glycine transporters, indicating potential applications in modulating neurotransmitter activity (Yamamoto et al., 2016).
Synthesis and Functionalization
The synthetic pathways for creating derivatives of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide and related compounds involve complex reactions that allow for the introduction of various functional groups. These synthetic strategies are crucial for the discovery of novel compounds with enhanced biological activities. For instance, the functionalization reactions of related pyrazole derivatives have been studied, providing insights into mechanisms that could be applied to similar compounds for therapeutic purposes (Yıldırım et al., 2005).
Antimycobacterial Activity
Derivatives of imidazo[1,2-a]pyridine, which share a core structural similarity with 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide, have been synthesized and shown to possess considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests potential research applications of similar compounds in developing treatments for tuberculosis and other mycobacterial infections (Lv et al., 2017).
Antitumor and Antibacterial Activities
Compounds structurally related to 1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide have been evaluated for their antitumor and antibacterial activities. These studies highlight the potential of such compounds in the development of new therapeutic agents targeting various cancers and bacterial infections, underscoring the importance of chemical diversity and targeted synthesis in drug discovery (Rahmouni et al., 2014).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the context of neurological disorders like psychosis . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.
Eigenschaften
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-25-12-10-21-19(25)14-26-11-2-3-16(13-26)20(27)23-17-6-4-15(5-7-17)18-8-9-22-24-18/h4-10,12,16H,2-3,11,13-14H2,1H3,(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQHTTFSFHEKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)
![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)
